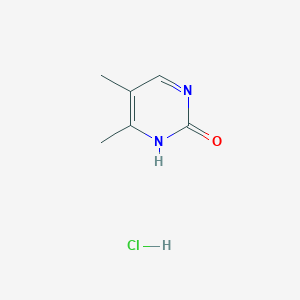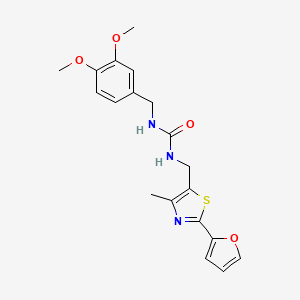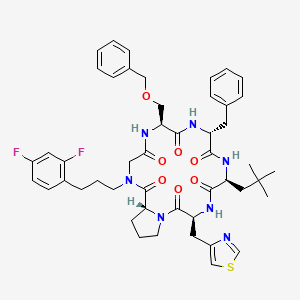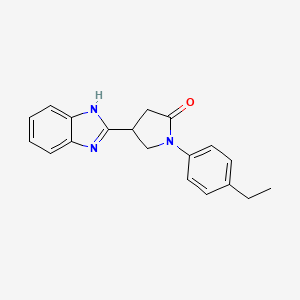
2-(3-Chlorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(3-Chlorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a chemical entity that appears to be a derivative of piperazine with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related piperazine derivatives and their synthesis, which can provide insights into the possible characteristics and synthesis of the compound .
Synthesis Analysis
The synthesis of related piperazine derivatives involves the reaction of substituted benzene compounds with piperazine or its derivatives. For instance, the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions, yielding an 88.5% product . Similarly, chalcones containing a piperazine moiety were synthesized through Claisen-Schmidt condensation, indicating the versatility of piperazine in forming various chemical structures . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which is a six-membered ring containing two nitrogen atoms. The derivatives often contain additional aromatic rings, such as chlorophenyl groups, which can influence the compound's properties and reactivity . The specific molecular structure of the compound would likely include a tetrahydrocinnolinyl moiety, which could affect its binding affinity to biological targets.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including condensation to form chalcones and reductive amination to yield methanone derivatives . These reactions are typically carried out under controlled conditions and can be influenced by factors such as temperature, reaction time, and the presence of catalysts. The reactivity of the chlorophenyl group in the compound could also allow for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can vary widely depending on their specific substituents. These properties include solubility, melting point, and stability, which are important for their potential application as pharmaceutical agents. The antimicrobial and anticancer activities of some piperazine derivatives have been evaluated, with certain compounds showing significant activity against bacteria and cancer cells . Additionally, piperazine derivatives have been studied for their anti-HIV-1 RT inhibitory activity, with some compounds displaying significant potency . These studies suggest that the compound may also possess interesting biological activities.
Applications De Recherche Scientifique
Antitumor and Anticancer Applications
- A study on 1,2,4-triazine derivatives, which share structural similarities with the compound , demonstrated promising antiproliferative agents against MCF-7 breast cancer cells, highlighting their potential as anticancer drugs (Yurttaş et al., 2014). Similarly, derivatives synthesized for targeting σ1 receptors presented antinociceptive properties and high solubility, indicating their suitability for pain management, which could be extrapolated to cancer pain management as well (Díaz et al., 2020). Furthermore, compounds designed for DNA methylation processes in tumor cells offer insights into the compound's potential utility in cancer therapy through epigenetic modulation (Hakobyan et al., 2020).
Antimicrobial Activities
- Azole-containing piperazine derivatives have been explored for their broad-spectrum antimicrobial efficacy, demonstrating significant activities against various bacterial and fungal strains. This indicates the potential utility of similar compounds in treating infectious diseases (Gan et al., 2010). Another study synthesized chalcones incorporating piperazine or dichlorothiophene moieties, revealing potent antimicrobial properties against pathogens like Staphylococcus aureus and Candida albicans (Tomar et al., 2007).
Analgesic and Anti-inflammatory Activities
- Research into benzoxazolinone derivatives with substituted piperazine entities has shown higher analgesic activity than aspirin and significant anti-inflammatory effects, suggesting the compound's relevance in developing new pain management and anti-inflammatory therapies (Palaska et al., 1993).
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O/c21-17-6-3-4-15(12-17)13-20(26)25-10-8-24(9-11-25)19-14-16-5-1-2-7-18(16)22-23-19/h3-4,6,12,14H,1-2,5,7-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHWMAYEZNENAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(4-Tert-butylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2523269.png)


![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2523276.png)
![N-{(E)-[4-(trifluoromethoxy)phenyl]methylidene}-5-isoquinolinamine](/img/structure/B2523277.png)
![N-cyclopentyl-2-(1-(2-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide](/img/structure/B2523278.png)
![3-amino-N-(2,6-dichlorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2523279.png)



![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2523286.png)